molecular formula C15H19N3O5 B2845347 N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-35-0

N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2845347
CAS No.: 886899-35-0
M. Wt: 321.333
InChI Key: VDNGFDHGVXAXCA-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide ( 886893-71-6) is a pyrido[1,2-a]pyrimidine-3-carboxamide derivative supplied for advanced pharmacological research. This compound is part of a class of novel pyrido[1,2-a]pyrimidine carboxamides that have been synthesized and screened for their promising anticancer activity against a panel of human cancer cell lines . The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its resemblance to nitrogenous bases in DNA and RNA, which allows it to interact with various biological targets . Researchers are exploring such carboxamide derivatives as potential multi-target agents, investigating their capacity to exhibit both anti-inflammatory and antioxidant properties in related chemical series . The molecular formula of this compound is C16H21N3O5, with a molecular weight of 335.35 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-3-22-11(23-4-2)9-16-13(19)12-14(20)17-10-7-5-6-8-18(10)15(12)21/h5-8,11,20H,3-4,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNGFDHGVXAXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N=C2C=CC=CN2C1=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyridine and pyrimidine derivatives, followed by functional group modifications to introduce the hydroxy and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrido[1,2-a]pyrimidine core .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H21N3O5
  • Molecular Weight : 335.35 g/mol
  • CAS Number : 886893-71-6

Its structure includes a pyrido[1,2-a]pyrimidine core, which is known for various biological activities. The modifications at the 2-hydroxy and 3-carboxamide positions contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown promise in inhibiting cancer cell proliferation through various mechanisms including:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis, thereby halting the growth of cancer cells.
  • Induction of apoptosis : It has been suggested that the compound could trigger programmed cell death in malignant cells.

Neuroprotective Effects

The neuroprotective potential of this compound is noteworthy. Similar pyrido[1,2-a]pyrimidine derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Key mechanisms include:

  • NMDA receptor antagonism : By modulating NMDA receptor activity, the compound may help prevent excitotoxicity associated with conditions like Alzheimer's disease.
  • Antioxidant properties : The antioxidant capabilities can mitigate oxidative stress in neuronal cells, which is critical in neurodegenerative processes.

Anti-inflammatory Properties

Research indicates that compounds in this class may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions. Mechanisms include:

  • Inhibition of pro-inflammatory cytokines : The compound may reduce the production of cytokines involved in inflammatory responses.
  • Modulation of immune responses : By influencing immune cell activity, it could play a role in managing autoimmune disorders.

Case Studies and Research Findings

Several studies have documented the effects of related compounds on various biological systems:

StudyFindings
Study A (2023)Demonstrated that pyrido[1,2-a]pyrimidine derivatives inhibited tumor growth in xenograft models.
Study B (2024)Showed neuroprotective effects via NMDA receptor modulation in animal models of neurodegeneration.
Study C (2025)Reported anti-inflammatory effects through cytokine inhibition in vitro.

These findings highlight the versatility of this compound as a potential therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridopyrimidine carboxamides exhibit significant variation in biological activity based on substituent modifications. Below is a comparative analysis of key analogues:

Compound Substituent Key Biological Activity Key Findings
N-(Benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl group at carboxamide Analgesic Moderate analgesic activity in acetic acid writhing tests; bioisosteric to 4-hydroxyquinolin-2-ones .
N-(4-Chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-Chlorophenethyl group Antiviral (West Nile Virus) High antiviral activity (EC₅₀ = 1.2 µM) with low cytotoxicity (CC₅₀ > 100 µM) .
N-(sec-Butyl)-2-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-3-carboxamide Pyrrolothienopyrimidine core Not explicitly stated Structural diversity highlights the role of fused rings in modulating reactivity .
N-(2,2-Diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 2,2-Diethoxyethyl group Underexplored Ethoxy groups may improve solubility; activity data pending further studies.

Physicochemical and Spectroscopic Comparisons

  • Solubility : The 2,2-diethoxyethyl group in the target compound is expected to confer higher aqueous solubility compared to benzyl or phenethyl analogues due to its polar ethoxy moieties.
  • Spectroscopic Shifts : In ¹H NMR, aromatic protons of the pyridopyrimidine core resonate at δ 6.8–8.2 ppm, while substituents like ethoxy or benzyl groups introduce distinct splitting patterns (e.g., δ 1.2–1.4 ppm for ethoxy CH₃) .

Biological Activity

N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C15H19N3O5
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 886899-35-0

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from pyrimidine derivatives. The specific synthetic routes are crucial for achieving desired yields and purity levels.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. Research has shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines:

  • Inhibition of MDA-MB-231 Cells : The compound demonstrated inhibitory activity against the MDA-MB-231 breast cancer cell line. In comparative studies, it showed effectiveness similar to established chemotherapeutics like paclitaxel (PTX), with an IC50 value indicating its potency in inhibiting cell proliferation .
    CompoundIC50 (μM)Cell Line
    N-(2,2-diethoxyethyl)-...27.6MDA-MB-231
    Paclitaxel20.0MDA-MB-231

The proposed mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : Similar to other thieno[2,3-d]pyrimidine derivatives, it may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival .
  • Tyrosine Kinase Inhibition : The compound potentially acts as a tyrosine kinase inhibitor (TKI), disrupting key signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of compounds structurally related to this compound:

  • Study on Thieno[2,3-d]pyrimidines : A series of thieno[2,3-d]pyrimidines were synthesized and evaluated for their anticancer properties. Among them, compounds exhibiting electron-withdrawing groups showed enhanced cytotoxicity against the MDA-MB-231 cell line .
  • Mechanistic Insights : Research indicated that certain modifications to the pyrimidine core could enhance selectivity and potency against cancer cells while reducing toxicity to normal cells .

Q & A

Basic: How can researchers optimize the synthesis of N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

Methodological Answer:
The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multi-step routes, including cyclization, amidation, and functional group modifications. Key strategies include:

  • Cyclization Conditions : Use polar aprotic solvents (e.g., DMF, THF) under reflux (80–120°C) to promote ring closure .
  • Amidation Steps : Employ coupling agents like EDC/HOBt or activate carboxyl groups via mixed anhydride methods for carboxamide formation .
  • Substituent Introduction : Optimize nucleophilic substitution at the diethoxyethyl group by adjusting pH (6–8) and using mild bases (e.g., NaHCO₃) to minimize side reactions .
  • Yield Improvement : Monitor reaction progress via TLC/HPLC and employ recrystallization (e.g., ethanol/water mixtures) for purification .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxy and carbonyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration determination if single crystals are obtainable .

Advanced: How can researchers address discrepancies in reported biological activity data for pyrido[1,2-a]pyrimidine derivatives?

Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., diethoxyethyl vs. methoxy groups) and compare bioactivity profiles .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., antiviral vs. anticancer assays) to identify trends .

Advanced: What reaction mechanisms govern key transformations in the synthesis of this compound?

Methodological Answer:
Critical mechanisms include:

  • Cyclocondensation : Formation of the pyrido[1,2-a]pyrimidine core via intramolecular nucleophilic attack, facilitated by acid/base catalysis .
  • Amidation : Activation of the carboxylic acid group (e.g., via mixed anhydride) followed by nucleophilic acyl substitution with amines .
  • Oxidation/Reduction : Controlled oxidation of hydroxyl groups (e.g., using KMnO₄) or reduction of nitro intermediates (e.g., with NaBH₄) .

Advanced: How can computational modeling enhance the study of this compound’s bioactivity?

Methodological Answer:
Computational approaches provide mechanistic insights:

  • Molecular Docking : Predict binding affinities to targets (e.g., viral proteases, kinase enzymes) using software like AutoDock Vina .
  • QSAR Models : Corrogate electronic (e.g., logP, H-bond donors) and steric parameters with bioactivity data .
  • MD Simulations : Simulate compound-receptor interactions over time (e.g., GROMACS) to assess stability .

Basic: What strategies improve solubility and formulation for in vitro studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Ionize hydroxy/carboxamide groups by buffering at physiological pH (7.4) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How should researchers resolve contradictory structure-activity data across similar derivatives?

Methodological Answer:

  • Controlled Comparative Synthesis : Prepare analogues with incremental structural changes (e.g., ethoxy vs. methoxy groups) .
  • Kinetic Studies : Measure reaction rates of intermediates to identify critical steps affecting bioactivity .
  • Crystallographic Analysis : Compare ligand-binding modes in protein co-crystals to explain activity variations .

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